molecular formula C21H22N2O3 B13055901 (S)-N-Hydroxy-2'-oxo-1'-phenyl-3,4-dihydro-1H-spiro[naphthalene-2,3'-piperidine]-6-carboxamide

(S)-N-Hydroxy-2'-oxo-1'-phenyl-3,4-dihydro-1H-spiro[naphthalene-2,3'-piperidine]-6-carboxamide

Cat. No.: B13055901
M. Wt: 350.4 g/mol
InChI Key: VSEFMWABIHWIHV-OAQYLSRUSA-N
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Description

(S)-N-Hydroxy-2’-oxo-1’-phenyl-3,4-dihydro-1H-spiro[naphthalene-2,3’-piperidine]-6-carboxamide is a complex organic compound that features a spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-N-Hydroxy-2’-oxo-1’-phenyl-3,4-dihydro-1H-spiro[naphthalene-2,3’-piperidine]-6-carboxamide typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of catalysts, specific temperature settings, and solvents to facilitate the formation of the spirocyclic structure.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis techniques, including the use of continuous flow reactors to ensure consistent quality and yield. The process may also incorporate purification steps such as crystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(S)-N-Hydroxy-2’-oxo-1’-phenyl-3,4-dihydro-1H-spiro[naphthalene-2,3’-piperidine]-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution reaction. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve optimal results.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

(S)-N-Hydroxy-2’-oxo-1’-phenyl-3,4-dihydro-1H-spiro[naphthalene-2,3’-piperidine]-6-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (S)-N-Hydroxy-2’-oxo-1’-phenyl-3,4-dihydro-1H-spiro[naphthalene-2,3’-piperidine]-6-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Piperidine Derivatives: Compounds like piperine and other piperidine-based molecules share structural similarities.

    Spirocyclic Compounds: Other spirocyclic compounds with different substituents may exhibit similar chemical behavior.

Uniqueness

(S)-N-Hydroxy-2’-oxo-1’-phenyl-3,4-dihydro-1H-spiro[naphthalene-2,3’-piperidine]-6-carboxamide is unique due to its specific spirocyclic structure and functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C21H22N2O3

Molecular Weight

350.4 g/mol

IUPAC Name

(6S)-N-hydroxy-2'-oxo-1'-phenylspiro[7,8-dihydro-5H-naphthalene-6,3'-piperidine]-2-carboxamide

InChI

InChI=1S/C21H22N2O3/c24-19(22-26)16-7-8-17-14-21(11-9-15(17)13-16)10-4-12-23(20(21)25)18-5-2-1-3-6-18/h1-3,5-8,13,26H,4,9-12,14H2,(H,22,24)/t21-/m1/s1

InChI Key

VSEFMWABIHWIHV-OAQYLSRUSA-N

Isomeric SMILES

C1C[C@]2(CCC3=C(C2)C=CC(=C3)C(=O)NO)C(=O)N(C1)C4=CC=CC=C4

Canonical SMILES

C1CC2(CCC3=C(C2)C=CC(=C3)C(=O)NO)C(=O)N(C1)C4=CC=CC=C4

Origin of Product

United States

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